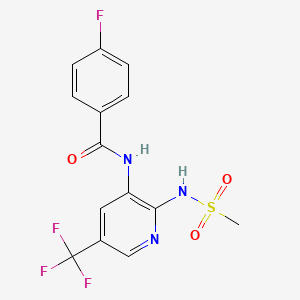
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 2 and a propyl group at position 1 of the imidazole ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride typically involves the reaction of 1-propylimidazole with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different imidazole derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to facilitate the reduction process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted imidazole derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A simple imidazole derivative with a methyl group at position 1.
2-Methylimidazole: An imidazole derivative with a methyl group at position 2.
1-Propylimidazole: An imidazole derivative with a propyl group at position 1.
Uniqueness
2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride is unique due to the presence of both a chloromethyl and a propyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The chloromethyl group allows for further functionalization through substitution reactions, while the propyl group provides hydrophobic character and influences the compound’s overall solubility and stability.
Eigenschaften
CAS-Nummer |
497223-29-7 |
|---|---|
Molekularformel |
C7H12Cl2N2 |
Molekulargewicht |
195.09 g/mol |
IUPAC-Name |
2-(chloromethyl)-1-propylimidazole;hydrochloride |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-4-10-5-3-9-7(10)6-8;/h3,5H,2,4,6H2,1H3;1H |
InChI-Schlüssel |
KVQFNUMDPQTYOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CN=C1CCl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.4]nonan-4-ol](/img/structure/B8650205.png)







![1-[(3-fluorophenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B8650272.png)


![2-(1-methyl-5-(7-(2-methyl-1H-indol-5-ylamino)thieno[3,2-b]pyridin-2-yl)-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8650295.png)
